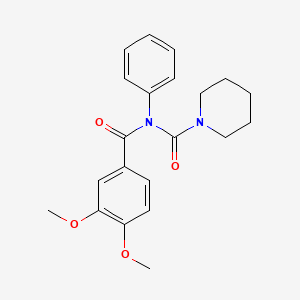

3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Description

3,4-Dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 3- and 4-positions.

Properties

IUPAC Name |

N-(3,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-26-18-12-11-16(15-19(18)27-2)20(24)23(17-9-5-3-6-10-17)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKHJFBZZPDYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the acylation of piperidine derivatives with 3,4-dimethoxybenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby altering the enzyme’s conformation and function. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

Compound 10f : 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Key Differences: The benzamide ring features 3,5-difluoro substituents instead of 3,4-dimethoxy groups. Incorporates a tetrahydroquinoline scaffold fused to the piperidine-1-carbonyl group.

- The tetrahydroquinoline moiety may confer improved binding to planar enzymatic pockets (e.g., kinase ATP-binding sites).

Compound 10g : 3-Fluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide

- Key Differences :

- Combines fluoro and trifluoromethyl groups at positions 3 and 5 of the benzamide ring.

- Steric bulk from CF₃ may reduce rotational freedom, affecting binding kinetics.

Halogenated Analogs

Compound 6 : 3,4-Dichloro-N-(2,4-dibromo-6-(piperidine-1-carbonyl)phenyl)benzamide

- Key Differences :

- Dichloro and dibromo substituents introduce steric bulk and electron-withdrawing effects.

- Implications :

- Halogens may engage in halogen bonding with target proteins, enhancing affinity but increasing toxicity risks.

- Reduced solubility due to high molecular weight (MW ~600) compared to dimethoxy derivatives.

Sulfonyl and Ethyl Modifications

CP0415256 : N-Benzyl-1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide

- Key Differences :

- Replaces the benzamide with a sulfonyl group and introduces an N-ethyl substituent.

- Higher molecular weight (MW 446.56) may reduce bioavailability compared to simpler benzamides.

Structural and Physicochemical Data Comparison

Structure-Activity Relationship (SAR) Insights

- Methoxy vs. Halogen Substituents :

- Methoxy groups (electron-donating) increase aromatic electron density, favoring π-π stacking with hydrophobic pockets.

- Halogens (electron-withdrawing) enhance binding via dipole interactions but may reduce solubility.

- Piperidine-Carbonyl Flexibility :

- Present in all analogs, this group likely serves as a hydrogen-bond acceptor , critical for target engagement.

- Tetrahydroquinoline vs.

Biological Activity

3,4-Dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H26N2O4

- Molecular Weight : 394.46 g/mol

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The piperidine ring and the benzamide moiety are known to engage with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may have the ability to induce apoptosis in cancer cells.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

Another research effort focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine and phenyl isocyanate under controlled conditions. Variations in substituents can lead to derivatives with altered biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-phenyl-N-(piperidine-1-carbonyl)benzamide | Lacks methoxy groups | Lower solubility |

| 3,4-Diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide | Contains ethoxy groups | Enhanced solubility |

| 3,4-Dimethoxy-N-(4-methyl-piperidine-1-carbonyl)benzamide | Methyl substitution affects potency | Varies based on methyl group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions between substituted benzamides and piperidine derivatives. For example, general procedures (e.g., "Procedure G" in ) utilize nucleophilic acyl substitution or carbodiimide-mediated coupling under anhydrous conditions. Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity and reduce side reactions .

- Catalyst Use : Tertiary amine bases (e.g., N-methylpiperidine) to minimize racemization during amide bond formation .

- Temperature Control : Reactions performed at 0–25°C to balance reaction rate and stability of intermediates .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCM, EDC, 0°C | 85 | 95% |

| 2 | DMF, NMP, RT | 97 | 99% |

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm and piperidine carbonyl at δ 167–170 ppm) .

- HRMS (ESI-TOF) : Exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .

- HPLC : Chiral or reverse-phase HPLC to assess enantiomeric purity (e.g., 70:30 ratio of enantiomers in ) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined and optimized during asymmetric synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to resolve enantiomers (e.g., retention times of 7.4 min and 8.6 min for major/minor peaks) .

- Catalyst Screening : Test chiral catalysts (e.g., Cp*Co(III)/MPAA systems) to enhance stereoselectivity .

- Kinetic Resolution : Adjust reaction time and temperature to favor one enantiomer .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in:

- Methoxy groups (e.g., 3,4-difluoro or 3,4-dimethyl substitutions) .

- Piperidine substituents (e.g., methyl or acetyl groups) .

- Biological Assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, receptor binding studies) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via HPLC and HRMS to rule out impurities (e.g., reports 99% purity) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain variability in in vivo efficacy .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproduce Conditions : Verify solvent quality (e.g., anhydrous DMF), stoichiometry, and inert atmosphere .

- Intermediate Monitoring : Use TLC or LC-MS to track reaction progress and identify side products .

- Scale-Up Adjustments : Optimize stirring rate and cooling for exothermic reactions during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.